molecular formula C18H24N2O B103836 (S)-N-(Quinuclidin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide CAS No. 135729-78-1

(S)-N-(Quinuclidin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide

Cat. No. B103836
M. Wt: 284.4 g/mol
InChI Key: UKUDKGCYXPIZRH-QGZVFWFLSA-N
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Description

“(S)-N-(Quinuclidin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide” is a chemical compound that has been studied for its potential as a muscarinic M3 receptor antagonist . It is a conformationally restricted analogue of quinuclidin-3-yl benzhydrylcarbamate .


Synthesis Analysis

The synthesis of this compound involves the design of quinuclidin-3-yl 1-aryl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate derivatives and related compounds . These derivatives have shown high affinities for the M3 receptor, and selectivity for the M3 receptor over the M2 receptor .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Macrophage Activity : A study synthesized novel tetrahydronaphthalene derivatives and evaluated their effects on proliferation and nitric oxide production in lipopolysaccharide-activated macrophages. Certain compounds decreased nitrite levels in a dose-dependent manner without exhibiting cytotoxic effects (Gurkan, Karabay, Buyukbingol, & Buyukbingol, 2011).

  • Anticoagulant Screening : Another research focused on chemoselective synthesis of N-(Aminoalkyl/amidino)phenyl naphthalene-1-carboxamides and their anticoagulant effects in human plasma. Amidines and tetrahydronaphthamides showed more potent activity compared to other compounds (Nguyen & Ma, 2017).

  • Tumor Inhibitory and Antioxidant Activity : Research on polyfunctionally substituted tetrahydronaphthalene derivatives found that certain compounds showed promising potency against liver cancer cells and exhibited higher antioxidant activity than ascorbic acid (Hamdy, Anwar, Abu-Zied, & Awad, 2013).

  • Leukemia Cell Line Study : A study evaluated the apoptotic effects of tetrahydronaphthalene derivatives on a human chronic myelogenous leukemia cell line. Some compounds induced caspase 3 and PARP cleavage, suggesting potential in leukemia treatment (Koç et al., 2017).

Pharmacological Applications

  • Glycogen Phosphorylase Inhibitors : A study discovered that certain N-bicyclo-5-chloro-1H-indole-2-carboxamide derivatives, including a tetrahydronaphthalene-1-carboxamide derivative, are potent glycogen phosphorylase inhibitors. This could be significant for diabetes management (Onda et al., 2008).

  • Antipsychotic Potential : Heterocyclic carboxamides, including tetrahydronaphthalene-1-carboxamide derivatives, were prepared and evaluated as potential antipsychotic agents. Some derivatives showed potent in vivo activities (Norman, Navas, Thompson, & Rigdon, 1996).

Material Science and Dye Applications

  • Selenium-Containing Dyes : Novel heterocyclic aryl monoazo organic compounds, including tetrahydronaphthalene-1-carboxamide derivatives, were synthesized for use in dyeing polyester fibers. These compounds showed promising biological activity (Khalifa et al., 2015).

  • Muscarinic Receptor Antagonists : Quinuclidin-3-yl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate derivatives were developed as muscarinic M3 receptor antagonists. They showed high affinity and selectivity, suggesting potential use in treating overactive bladder (Naito et al., 2005).

Future Directions

The future directions for the research and development of this compound could involve further studies on its potential as a muscarinic M3 receptor antagonist . Specifically, its efficacy and safety in the treatment of symptoms associated with overactive bladder could be explored further .

properties

IUPAC Name

N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5,6,7,8-tetrahydronaphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c21-18(19-17-12-20-10-8-14(17)9-11-20)16-7-3-5-13-4-1-2-6-15(13)16/h3,5,7,14,17H,1-2,4,6,8-12H2,(H,19,21)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUDKGCYXPIZRH-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2C(=O)NC3CN4CCC3CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C=CC=C2C(=O)N[C@@H]3CN4CCC3CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-(Quinuclidin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide

CAS RN

135729-78-1
Record name N-[(3S)-1-Azabicyclo[2.2.2]oct-3-yl] 5,6,7,8-tetrahydronaphthalene-1-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135729-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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